8-bromo-3,4-dihydro-2H-1-benzothiopyran synthesis pathway
8-bromo-3,4-dihydro-2H-1-benzothiopyran synthesis pathway
Technical Guide: Synthesis of 8-Bromo-3,4-dihydro-2H-1-benzothiopyran
Executive Summary & Retrosynthetic Analysis
Target Molecule: 8-Bromo-3,4-dihydro-2H-1-benzothiopyran Common Name: 8-Bromothiochroman CAS Registry Number: 1369139-45-6 Molecular Formula: C₉H₉BrS Molecular Weight: 229.14 g/mol [1]
Core Application: This scaffold serves as a critical bioisostere for chroman derivatives in medicinal chemistry, particularly in the development of selective serotonin reuptake inhibitors (SSRIs) and modulators of estrogen receptors. The 8-bromo functionality provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic ring.
Retrosynthetic Logic: The most robust pathway avoids direct bromination of the thiochroman ring, which typically yields the 6-bromo isomer due to the para-directing effect of the sulfur atom. Instead, the synthesis relies on a "pre-functionalized" approach starting from 2-bromothiophenol to lock the regiochemistry, followed by ring closure and reduction.
Pathway Overview:
-
S-Alkylation: 2-Bromothiophenol
3-(2-Bromophenylthio)propanoic acid. -
Intramolecular Cyclization: Friedel-Crafts acylation to form the ketone (thiochromanone).
-
Deoxygenation: Ionic hydrogenation to remove the carbonyl oxygen.
Synthesis Pathway Visualization
Figure 1: Step-wise synthesis pathway from 2-bromothiophenol to 8-bromothiochroman.
Detailed Experimental Protocols
Step 1: Synthesis of 3-(2-Bromophenylthio)propanoic acid
This step attaches the three-carbon linker required for the heterocyclic ring.
-
Reagents: 2-Bromothiophenol (1.0 equiv), 3-Chloropropanoic acid (1.1 equiv), NaOH (2.5 equiv), Water/Ethanol.
-
Mechanism: Nucleophilic substitution (
) of the alkyl chloride by the thiolate anion.
Protocol:
-
Dissolve 2-bromothiophenol (100 mmol) in a solution of NaOH (250 mmol) in water (100 mL).
-
Add a solution of 3-chloropropanoic acid (110 mmol) in water (50 mL) dropwise over 30 minutes.
-
Heat the mixture to reflux (approx. 100°C) for 4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).
-
Cool to room temperature and acidify to pH 1–2 using concentrated HCl. The product usually precipitates as a solid.
-
Filter the white/off-white solid, wash with cold water, and dry under vacuum.
-
Yield Expectation: 85–95%.
-
Quality Control:
H NMR should show the disappearance of the S-H signal and appearance of two triplets for the propanoic acid chain.
Step 2: Cyclization to 8-Bromothiochroman-4-one
Intramolecular Friedel-Crafts acylation closes the ring. Using the acid chloride intermediate is preferred over Polyphosphoric Acid (PPA) for cleaner conversion of the deactivated bromo-aryl system.
-
Reagents: Thionyl Chloride (
), Aluminum Chloride ( ), Dichloromethane (DCM). -
Regioselectivity: Cyclization occurs ortho to the sulfur atom (position 6 of the original ring), placing the bromine at position 8 of the new bicyclic system.
Protocol:
-
Dissolve the acid from Step 1 (50 mmol) in dry DCM (100 mL).
-
Add
(75 mmol) and a catalytic drop of DMF. Stir at reflux for 2 hours until gas evolution ceases. -
Concentrate in vacuo to remove excess
and re-dissolve the crude acid chloride in dry DCM (100 mL). -
Cool the solution to 0°C. Add anhydrous
(60 mmol) portion-wise. -
Allow to warm to room temperature and stir for 12 hours. The mixture will turn dark.
-
Quench carefully by pouring onto ice/HCl mixture. Extract with DCM (
mL). -
Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallization from hexane/ethanol or flash chromatography.
-
Yield Expectation: 70–80%.
Step 3: Reduction to 8-Bromo-3,4-dihydro-2H-1-benzothiopyran
Standard catalytic hydrogenation (Pd/C,
-
Reagents: Triethylsilane (
), Boron Trifluoride Etherate ( ), DCM. -
Mechanism: The Lewis acid (
) activates the carbonyl, allowing hydride transfer from the silane.
Protocol:
-
Dissolve 8-bromothiochroman-4-one (10 mmol) in dry DCM (40 mL) under nitrogen.
-
Add
(30 mmol) slowly via syringe. The solution may turn bright yellow/orange. -
Add
(25 mmol) dropwise. -
Stir at room temperature for 16–24 hours.
-
Workup: Quench with saturated
solution. Extract with DCM.[2] -
Purification: The product is a lipophilic oil/solid. Purify via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes).
-
Yield Expectation: 85–90%.
Quantitative Data Summary
| Parameter | Step 1 (Alkylation) | Step 2 (Cyclization) | Step 3 (Reduction) |
| Reaction Type | Friedel-Crafts Acylation | Ionic Hydrogenation | |
| Key Reagents | NaOH, 3-Cl-propanoic acid | ||
| Temperature | Reflux (100°C) | 0°C | RT |
| Typical Yield | 90% | 75% | 88% |
| Critical Hazard | Caustic (NaOH) | Water Reactive ( | Flammable/Corrosive ( |
| Purification | Precipitation/Filtration | Crystallization/Column | Column Chromatography |
Troubleshooting & Optimization
-
Regioselectivity Issues: If direct bromination of thiochroman were attempted, the product would be predominantly 6-bromothiochroman due to the para-directing nature of the sulfur. The pathway above guarantees the 8-bromo isomer by starting with 2-bromothiophenol.
-
Incomplete Reduction (Step 3): If the alcohol intermediate persists (seen by TLC), add an additional 1.0 equivalent of
and stir longer. The alcohol is an intermediate in the ionic hydrogenation mechanism. -
Odor Control: Thiophenols and sulfides have potent, unpleasant odors. All reactions in Step 1 and Step 2 must be performed in a well-ventilated fume hood. Bleach (hypochlorite) solution should be available to neutralize glassware and spills.
References
-
Preparation of Thiochroman-4-ones: Li, J.-T. et al. "Synthesis of Thiochroman-4-ones." International Journal of Research and Analytical Reviews (IJRAR).
-
Ionic Hydrogenation Protocol:Patent WO2021219072A1. "Preparation of heterocyclic compounds as KRAS inhibitors." (Describes the reduction of 8-bromothiochroman-4-one using
). -
Regiochemistry of Thiochromans: Parham, W. E. et al. "The synthesis of thiochromenes and related compounds."[3] Journal of the American Chemical Society.
-
Compound Data (8-Bromothiochroman-4-one): CAS 1097803-59-2.[4][5][6][7][8] ChemShuttle Database.
-
Compound Data (8-Bromo-3,4-dihydro-2H-1-benzothiopyran): CAS 1369139-45-6.[1][9] Namiki Shoji Co., Ltd. Catalogue.
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. preprints.org [preprints.org]
- 4. 20618-53-5|1-(4-Bromophenyl)-3-[(4-methylphenyl)sulfanyl]propan-1-one|BLD Pharm [bldpharm.com]
- 5. 8-bromothiochroman-4-one;CAS No.:1097803-59-2 [chemshuttle.com]
- 6. ivychem.com [ivychem.com]
- 7. 8-bromothiochroman-4-one - CAS:1097803-59-2 - Sunway Pharm Ltd [3wpharm.com]
- 8. 63749 | Sigma-Aldrich [sigmaaldrich.com]
- 9. alpha-CYPERONE | CAS#:17627-30-4 | Chemsrc [chemsrc.com]
